molecular formula C8H16ClNO2 B6286010 (1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride CAS No. 522644-09-3

(1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride

Cat. No. B6286010
CAS RN: 522644-09-3
M. Wt: 193.67 g/mol
InChI Key: KCRZBDJVYOBHIP-UOERWJHTSA-N
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Description

(1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride, commonly referred to as (1S,2R)-2-Aminocycloheptane carboxylic acid hydrochloride or (1S,2R)-2-Aminocycloheptane HCl, is a chemical compound that is used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 175.62 g/mol and a melting point of 202-204°C. It is soluble in water, ethanol, and methanol, and is relatively stable in air.

Scientific Research Applications

((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride is widely used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of biopolymers, and the study of enzyme-catalyzed reactions. It is also used in the synthesis of a variety of other compounds, including aryl amines, heterocyclic amines, and aminocycloalkanes.

Mechanism of Action

The mechanism of action of ((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride is not fully understood. It is believed to act as a proton donor, donating a proton to the substrate in order to facilitate the reaction. It is also believed to act as a nucleophile, forming a covalent bond with the substrate in order to facilitate the reaction.
Biochemical and Physiological Effects
(this compound)-2-Aminocycloheptane carboxylic acid hydrochloride has been found to have no significant biochemical or physiological effects. It is generally regarded as safe to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using ((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride in laboratory experiments is its relative stability in air. It is also relatively soluble in a variety of solvents, making it easy to work with. However, it is important to note that the reaction is typically carried out at a temperature of between 100-120°C and a pressure of 0.5-1.0 atm, and must be carefully monitored in order to ensure a successful reaction.

Future Directions

The future directions for ((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals and biopolymers. Additionally, further research into the potential biochemical and physiological effects of the compound is warranted. Finally, further research into the potential advantages and limitations of using the compound in laboratory experiments is also necessary.

Synthesis Methods

The synthesis of ((1S,2R)-2-Amino-cycloheptane carboxylic acid hydrochloride)-2-Aminocycloheptane carboxylic acid hydrochloride is typically achieved by reacting cycloheptanecarboxylic acid with an appropriate amine, such as ammonia or ethylamine, in the presence of anhydrous hydrogen chloride. This reaction is typically carried out at a temperature of between 100-120°C and a pressure of 0.5-1.0 atm. The reaction is typically complete within two hours, and yields a white crystalline solid.

properties

IUPAC Name

(1S,2R)-2-aminocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRZBDJVYOBHIP-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033756-97-6
Record name rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride
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